molecular formula C11H14N2O2 B045143 Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 112089-61-9

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B045143
M. Wt: 206.24 g/mol
InChI Key: DVIQIZQUBJXHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate, also known as MATQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Mechanism Of Action

The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2).

Biochemical And Physiological Effects

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, there are also some limitations to the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate for therapeutic applications. Additionally, future research could focus on the evaluation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in animal models of various diseases, including cancer, Alzheimer's disease, and viral infections. Finally, the development of new synthetic methods for the preparation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives could facilitate their use in further research.

Synthesis Methods

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline, followed by the reduction of the resulting product with sodium borohydride. The final step involves the esterification of the resulting amine with methyl chloroformate in the presence of a base. This method has been optimized to yield high purity and high yield of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Scientific Research Applications

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

CAS RN

112089-61-9

Product Name

Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4,12H2,1H3

InChI Key

DVIQIZQUBJXHQZ-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)N

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)N

synonyms

2-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI)

Origin of Product

United States

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